Product packaging for Obeticholic Acid(Cat. No.:CAS No. 459789-99-2)

Obeticholic Acid

Cat. No.: B1677079
CAS No.: 459789-99-2
M. Wt: 420.6 g/mol
InChI Key: ZXERDUOLZKYMJM-ZWECCWDJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Obeticholic acid (OCA, 6α-ethyl-chenodeoxycholic acid) is a first-in-class, semi-synthetic agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor central to bile acid metabolism, inflammation, and fibrotic processes . As a potent and selective FXR agonist with over 100-fold greater affinity than endogenous bile acids, it regulates key pathways in hepatoprotection . Its mechanism involves binding to FXR in enterocytes and hepatocytes, leading to the suppression of bile acid synthesis via downregulation of cholesterol 7α-hydroxylase (CYP7A1) and stimulation of bile acid export pumps, thereby reducing intrahepatic bile acid levels and their associated toxicity . This mechanism underpins its research value in investigating cholestatic and metabolic liver diseases. Initially developed for primary biliary cholangitis (PBC), where it demonstrated efficacy in reducing alkaline phosphatase levels, its primary research applications have expanded . It is a critical tool for studying non-alcoholic steatohepatitis (NASH), with studies showing it can improve histological features of inflammation and fibrosis . Research also explores its potential role in primary sclerosing cholangitis (PSC) and bile acid diarrhea . The pharmacokinetic profile of OCA includes enterohepatic recirculation; it is conjugated in the liver, secreted into bile, deconjugated by gut flora, and reabsorbed, with the majority (≈87%) excreted in feces . Please note that this compound is an FDA-approved drug for PBC, but it has been associated with serious risks, including dose-related liver injury and worsening of liver function in patients with advanced cirrhosis, highlighting the importance of careful handling in a research context . Furthermore, its clinical status is dynamic; recent regulatory bodies have reevaluated its benefit-risk profile, leading to market withdrawals in some regions, which may increase the demand for research-grade material to investigate its mechanisms and applications further . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44O4 B1677079 Obeticholic Acid CAS No. 459789-99-2

Properties

IUPAC Name

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERDUOLZKYMJM-ZWECCWDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196671
Record name Obeticholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

562.9±25
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

459789-99-2
Record name Obeticholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459789-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Obeticholic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459789992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Obeticholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0462Z4S4OZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

108-110
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Molecular Mechanisms of Obeticholic Acid Action

FXR Binding and Activation Dynamics

The interaction of obeticholic acid with the farnesoid X receptor (FXR) is the initiating event in a cascade of molecular signaling that ultimately alters cellular function. This process involves direct binding to the receptor, which induces conformational changes, leading to the recruitment of other nuclear receptors and binding to specific DNA sequences to regulate gene expression.

Molecular Agonism of FXR

This compound functions as a powerful agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating the synthesis and transport of bile acids. patsnap.com It is a semisynthetic derivative of the natural bile acid chenodeoxycholic acid (CDCA), which is the most potent endogenous ligand for FXR. mdpi.com The structure of this compound has been modified by the addition of an ethyl group at the 6-alpha position, a change that significantly increases its potency as an FXR agonist compared to its natural counterpart. mdpi.com This enhanced agonistic activity allows this compound to effectively activate FXR-mediated signaling pathways.

CompoundTypeTarget ReceptorRelative Potency
This compoundSynthetic Bile Acid AnalogueFarnesoid X Receptor (FXR)High
Chenodeoxycholic Acid (CDCA)Primary Bile AcidFarnesoid X Receptor (FXR)Moderate

Heterodimerization with Retinoid X Receptor (RXR) and DNA Binding

Upon activation by a ligand such as this compound, the farnesoid X receptor (FXR) undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR), another nuclear receptor. spandidos-publications.commdpi.com This FXR/RXR heterodimer is the transcriptionally active form of the receptor. The complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes. spandidos-publications.compharmacologyeducation.org The binding of the FXR/RXR heterodimer to these response elements allows it to either activate or repress the transcription of a wide array of genes involved in metabolic regulation.

Transcriptional Regulation and Gene Expression Modulation

The activation of the farnesoid X receptor (FXR) by this compound leads to the modulation of a complex network of genes, primarily those involved in the synthesis, conjugation, and transport of bile acids. This transcriptional regulation is central to the therapeutic effects of this compound in cholestatic liver diseases.

Regulation of Bile Acid Synthesis Enzymes

A key consequence of farnesoid X receptor (FXR) activation by this compound is the negative feedback regulation of the enzymes responsible for bile acid synthesis from cholesterol. This regulation is crucial for preventing the accumulation of cytotoxic levels of bile acids within hepatocytes.

Hepatic Pathway: In the liver, the activated FXR/RXR heterodimer induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. patsnap.comwikipedia.org SHP then binds to and inhibits other nuclear receptors, such as liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4 alpha (HNF4α), which are required for the transcription of the CYP7A1 gene. nih.gov

Intestinal Pathway: In the intestine, FXR activation stimulates the synthesis and release of fibroblast growth factor 19 (FGF-19) into the portal circulation. wikipedia.org FGF-19 then travels to the liver and binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), on the surface of hepatocytes. This binding event initiates a signaling cascade that also results in the repression of CYP7A1 expression. wikipedia.org

Regulatory MoleculeAction on CYP7A1Mediated By
Small Heterodimer Partner (SHP)RepressionFarnesoid X Receptor (FXR)
Fibroblast Growth Factor 19 (FGF-19)RepressionFarnesoid X Receptor (FXR)

This compound also influences the composition of the bile acid pool by regulating the expression of hepatic sterol 12α-hydroxylase, encoded by the CYP8B1 gene. mdpi.comwikipedia.org This enzyme is responsible for the synthesis of cholic acid, a primary bile acid. researchgate.net The activation of the farnesoid X receptor (FXR) by this compound leads to the suppression of CYP8B1 transcription. wikipedia.org This inhibition is primarily mediated by the intestinal FXR/FGF-19 signaling axis, similar to the regulation of CYP7A1. wikipedia.org By downregulating CYP8B1, this compound alters the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. mdpi.com

Modulation of Bile Efflux Transporters (e.g., ABCB4, ABCB11, OSTA, OSTB)

A critical aspect of this compound's mechanism of action is its ability to modulate the expression of key transporters involved in the efflux of bile acids from hepatocytes, thereby promoting their excretion and reducing intracellular toxicity. This is primarily achieved through the activation of the farnesoid X receptor (FXR). nih.gov

Upon activation by OCA, FXR directly upregulates the transcription of several ATP-binding cassette (ABC) transporters. Notably, the expression of the Bile Salt Export Pump (BSEP) , encoded by the ABCB11 gene, is significantly increased. nih.govnih.gov BSEP is located on the canalicular membrane of hepatocytes and is the primary transporter responsible for secreting conjugated bile acids into the bile. nih.govbrieflands.com Studies have shown a dose-dependent increase in BSEP mRNA levels in response to OCA treatment. nih.gov

Similarly, OCA enhances the expression of the multidrug resistance protein 3 (MDR3), encoded by the ABCB4 gene. wikipedia.orgbohrium.com MDR3 is responsible for translocating phospholipids (B1166683), particularly phosphatidylcholine, into the bile, which is essential for protecting the biliary epithelium from the detergent effects of bile acids. wikipedia.org

Furthermore, OCA treatment leads to a marked upregulation of the basolateral efflux transporters, Organic Solute Transporter alpha (OSTA) and Organic Solute Transporter beta (OSTB) . nih.govresearchgate.netsolvobiotech.com This heterodimeric transporter, located on the sinusoidal membrane of hepatocytes, facilitates the return of bile acids to the systemic circulation, a crucial step in the enterohepatic circulation and in alleviating hepatic bile acid overload during cholestasis. researchgate.netsolvobiotech.com Research in sandwich-cultured human hepatocytes revealed a significant fold-increase in both OSTA and OSTB mRNA levels following OCA administration. nih.gov

TransporterGeneLocationFunction in HepatocyteEffect of OCA
Bile Salt Export Pump (BSEP) ABCB11Canalicular (apical) membraneEfflux of conjugated bile acids into bileUpregulation nih.govnih.gov
Multidrug Resistance Protein 3 (MDR3) ABCB4Canalicular (apical) membraneTranslocation of phospholipids into bileUpregulation wikipedia.org
Organic Solute Transporter alpha (OSTA) SLC51ABasolateral membraneEfflux of bile acids into sinusoidal bloodUpregulation nih.gov
Organic Solute Transporter beta (OSTB) SLC51BBasolateral membraneEfflux of bile acids into sinusoidal bloodUpregulation nih.gov

Induction of Small Heterodimer Partner (SHP) and Liver Receptor Homolog 1 (LRH-1)

A key pathway through which this compound regulates bile acid synthesis is by inducing the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. patsnap.commdpi.com Activation of the farnesoid X receptor (FXR) by OCA leads to the transcriptional upregulation of SHP. mdpi.com

SHP, in turn, acts as a transcriptional repressor of several other nuclear receptors, most notably the Liver Receptor Homolog 1 (LRH-1) . nih.govresearchgate.net LRH-1 is a critical transcription factor that positively regulates the expression of key genes involved in bile acid synthesis, including Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. nih.govresearchgate.net

Activation of Fibroblast Growth Factor 19 (FGF19) Signaling

This compound is a potent activator of the Fibroblast Growth Factor 19 (FGF19) signaling pathway, which plays a crucial role in the negative feedback regulation of bile acid synthesis. mdpi.comphysiology.org The activation of the farnesoid X receptor (FXR) by OCA in the enterocytes of the ileum leads to a significant induction of FGF19 gene expression and subsequent protein secretion. physiology.orgfrontiersin.org

FGF19 then enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho, on the surface of hepatocytes. frontiersin.org This binding event initiates an intracellular signaling cascade that ultimately leads to the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. mdpi.comfrontiersin.org

Studies have shown that OCA is significantly more potent than the endogenous bile acid chenodeoxycholic acid (CDCA) in inducing FGF19 expression. physiology.org For instance, in human ileal explants, a low concentration of OCA was able to stimulate a 70-fold increase in FGF19 mRNA. physiology.org This robust induction of FGF19 provides a powerful, indirect mechanism by which OCA suppresses hepatic bile acid production, thereby alleviating the toxic accumulation of bile acids in cholestatic conditions. mdpi.comdiabetesjournals.org

Regulation of Lipoprotein and Lipid Metabolism Genes

This compound, through its activation of the farnesoid X receptor (FXR), exerts significant influence on the expression of genes involved in lipoprotein and lipid metabolism. nih.gov

Very Low-Density Lipoprotein Receptor (VLDLR)

The Very Low-Density Lipoprotein Receptor (VLDLR) is a member of the LDL receptor family and plays a role in the metabolism of triglyceride-rich lipoproteins. escholarship.org Research has shown that activation of the farnesoid X receptor (FXR) by this compound can influence the expression of genes related to lipoprotein metabolism. nih.govnih.gov Specifically, studies in animal models have demonstrated that OCA treatment can increase the mRNA and protein levels of the LDL receptor (LDLR), a close relative of VLDLR, in the liver. nih.govahajournals.org This effect was shown to be mediated through a post-transcriptional mechanism involving the stabilization of LDLR mRNA. nih.govahajournals.org While these findings focus on LDLR, the shared pathways and functional similarities suggest a potential for OCA to also regulate VLDLR expression, thereby impacting the clearance of VLDL particles from the circulation. ahajournals.org

Sterol Regulatory Element-Binding Transcription Factor 1 (SREBP1c)

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis. xiahepublishing.com While both SREBP-1c and FXR are central to lipid metabolism, studies have indicated that the mechanism of action of this compound does not directly involve the SREBP pathway. Research in animal models has shown that administration of OCA increased both mRNA and protein levels of the low-density lipoprotein receptor (LDLR) in the liver without affecting the SREBP pathway. ahajournals.orgnih.gov In some contexts, such as in murine models of hepatic steatosis, OCA treatment has been associated with a decrease in the hepatic expression of SREBP-1c, leading to lower triglyceride and cholesterol content in the liver. mdpi.com However, the primary molecular actions of OCA are not mediated through direct regulation of SREBP1c gene expression.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) is a nuclear receptor that functions as a major regulator of lipid and glucose metabolism, particularly in facilitating hepatic fatty acid oxidation. gubra.co.krnih.gov The relationship between this compound and PPAR-α is primarily indirect, mediated through the activation of FXR. Both FXR and PPARs are critical fatty acid sensors that transcriptionally regulate hepatic lipid utilization. gubra.co.kr

Low-Density Lipoprotein Receptor (LDLR)

The Low-Density Lipoprotein Receptor (LDLR) plays a crucial role in cholesterol homeostasis by mediating the endocytosis of LDL-cholesterol. This compound has been shown to increase the expression of LDLR in the liver. This effect, however, is not mediated by the SREBP pathway, which is the classical regulator of LDLR transcription. ahajournals.orgnih.gov

Instead, research has demonstrated that FXR activation by OCA elevates liver LDLR expression through a post-transcriptional regulatory mechanism. ahajournals.orgnih.gov This mechanism involves the stabilization of LDLR mRNA. Specifically, OCA treatment has been found to increase the expression of Hu antigen R (HuR), an mRNA-stabilizing protein. ahajournals.orgnih.gov HuR binds to the 3' untranslated region (3'UTR) of the LDLR mRNA, thereby increasing its stability and leading to higher levels of LDLR protein. ahajournals.orgnih.gov This novel mechanism highlights a distinct pathway through which OCA can influence cholesterol metabolism.

TargetMechanism of ActionEffect on ExpressionKey Mediator
LDLR Post-transcriptional RegulationIncreasedHuR (mRNA stabilizing factor)

Intracellular Signaling Cascades

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound exerts significant anti-inflammatory effects by inhibiting this pathway. The primary mechanism of this inhibition is through the upregulation of the NF-κB inhibitor, IκBα. nih.gov By increasing the levels of IκBα, OCA prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes. nih.gov This inhibitory action has been observed in various cell types, including liver sinusoidal endothelial cells and Kupffer cells. nih.gov Furthermore, in vitro studies have shown that FXR-mediated NF-κB inhibition can also require active P450 epoxygenases. mdpi.com

Transforming Growth Factor Beta (TGF-β) Signaling Modulation

Transforming Growth Factor Beta (TGF-β) is a pleiotropic cytokine involved in a wide range of cellular processes, including cell growth, differentiation, and fibrosis. Aberrant TGF-β signaling is a key driver of fibrogenesis in chronic liver diseases. This compound has been shown to modulate TGF-β signaling as part of its anti-fibrotic effects.

One of the primary ways OCA influences this pathway is by reducing the production of TGF-β. nih.gov In experimental models of liver fibrosis, OCA treatment has been associated with a decrease in the expression of pro-fibrotic cytokines, including TGF-β. nih.gov Additionally, research suggests that OCA may interfere with the Toll-like receptor 4 (TLR4)/TGF-β1 axis, thereby contributing to its protective effects on intestinal integrity in the context of non-alcoholic steatohepatitis (NASH). nih.gov

Interleukin (IL)-6 and IL-10 Signaling Pathways

Interleukin-6 (IL-6) is a pro-inflammatory cytokine, while Interleukin-10 (IL-10) is generally considered an anti-inflammatory cytokine. The modulation of these signaling pathways is crucial for the resolution of inflammation. This compound has been shown to influence these pathways, primarily through its anti-inflammatory actions mediated by FXR.

In the context of neuroinflammation, treatment with OCA has been shown to suppress the production of pro-inflammatory cytokines. nih.gov However, in the same study, IL-6 production was unexpectedly increased with OCA treatment, while another study in cirrhotic rats showed a normalization of inflammatory cytokine expression. pnas.orgnih.gov This suggests a complex and context-dependent regulation of IL-6 by OCA. With regard to IL-10, the direct effects of this compound on its signaling pathway are not as well-defined. While some studies list IL-10 among the cytokines affected by OCA, detailed mechanistic insights into its modulation of the IL-10 signaling cascade are still emerging.

Signaling PathwayEffect of this compoundKey Molecular Mechanism
NF-κB InhibitionUpregulation of IκBα
TGF-β ModulationReduction of TGF-β production, interference with TLR4/TGF-β1 axis
IL-6 Context-dependent modulationSuppression of pro-inflammatory cytokine production
IL-10 Under investigationEffects on signaling pathway not fully elucidated

Tumor Necrosis Factor Alpha (TNF-α) and Interferon Gamma (IFN-γ) Pathway Quenching

This compound modulates inflammatory responses by quenching pathways involving pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). Research indicates that in liver environments, the activation of distinct pro-inflammatory pathways, with upstream regulators like TNF-α, is a characteristic of progressive liver disease. OCA has been shown to quench these specific pro-inflammatory and pro-fibrotic pathways.

Furthermore, OCA's immunomodulatory effects extend to its influence on Natural Killer T (NKT) cells. Activated NKT cells exert anti-tumor functions in part by releasing cytokines, including IFN-γ and TNF. researchgate.net Studies involving mouse models of hepatocellular carcinoma have demonstrated that treatment with OCA, particularly in combination with 5β-cholanic acid, leads to an accumulation of NKT cells that produce higher levels of IFN-γ, suggesting a complex, context-dependent modulation of these cytokine pathways. researchgate.net

NLRP3 Inflammasome Activation Inhibition

A significant anti-inflammatory mechanism of this compound is the inhibition of the NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex in the cytosol that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, key drivers of inflammatory processes. nih.gov

Studies have demonstrated that OCA directly inhibits NLRP3 inflammasome activation in macrophages. nih.gov This inhibition occurs at the activation stage and disrupts the oligomerization of the adaptor protein ASC, a critical step in inflammasome assembly. nih.gov This effect appears to be independent of FXR, as OCA maintained its inhibitory action in FXR knockdown models. nih.gov In animal models of non-alcoholic steatohepatitis (NASH), OCA treatment significantly reduced the hepatic expression of NLRP3, caspase-1, IL-1β, and IL-18. nih.govnih.gov This direct suppression of the NLRP3 inflammasome in macrophages contributes to the amelioration of hepatic steatosis and inflammation. nih.govnih.gov

Impact of this compound on NLRP3 Inflammasome Pathway Components
ComponentFunction in PathwayEffect of this compoundReference
NLRP3Cytosolic sensor protein that initiates inflammasome assembly.Downregulates expression. nih.gov
ASCAdaptor protein that links NLRP3 to Caspase-1.Disrupts oligomerization. nih.gov
Caspase-1Effector enzyme that cleaves pro-inflammatory cytokines.Reduces expression of active form. nih.govnih.gov
IL-1β & IL-18Pro-inflammatory cytokines released after cleavage.Reduces levels in the liver. nih.gov

ERK1/2-DRP Pathway Modulation

This compound has been shown to protect against cellular damage by modulating the ERK1/2-DRP1 signaling pathway, which is critically involved in mitochondrial dynamics. nih.gov Dynamin-related protein 1 (DRP1) is a key regulator of mitochondrial fission, the process by which mitochondria divide. nih.gov Over-activation of DRP1, which can be mediated by the phosphorylation of extracellular signal-regulated kinases (ERK1/2), leads to excessive mitochondrial fragmentation and dysfunction, a state associated with cellular injury. nih.govnih.gov

In the context of lipopolysaccharide-induced myocardial injury, pretreatment with OCA was found to inhibit mitochondrial dysfunction by suppressing the ERK1/2-DRP signaling pathway. nih.gov This action by the FXR agonist helps to preserve mitochondrial function, reduce reactive oxygen species (ROS) levels, and block the loss of mitochondrial membrane potential, thereby protecting cardiomyocytes from injury. nih.gov

Molecular Interactions with Mas-Related G-Protein Coupled Receptor Member X4 (MRGPRX4)

This compound, as a bile acid analogue, is implicated in the molecular signaling that contributes to pruritus (itching), a common symptom in cholestatic liver diseases. This is mediated through interactions with the Mas-related G-protein coupled receptor member X4 (MRGPRX4), a receptor expressed in human sensory neurons. rug.nlmdpi.com

Multiple studies have identified MRGPRX4 as a receptor for various bile acids. monash.edunih.gov When bile acid levels rise, as they do in cholestasis, they can activate MRGPRX4 on sensory neurons, triggering the sensation of itch. nih.gov Bile acids such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) have been shown to be potent activators of MRGPRX4, inducing a robust intracellular calcium flux via a Gαq-linked signaling pathway. rug.nlnih.gov Given OCA's structural similarity to CDCA, it interacts with this same pathway, providing a molecular basis for the pruritus observed with its use. Humanized mouse models expressing MRGPRX4 exhibit significantly more scratching behavior in response to bile acid injections, confirming the role of this receptor in cholestatic itch. rug.nlmdpi.com

p53 Activation and Hepatocyte Protection

This compound exerts a protective effect on hepatocytes by suppressing metabolic stress-induced activation of the tumor suppressor protein p53. nih.gov In the context of NASH, hepatocyte injury and death are key drivers of inflammation and fibrosis. The activation of p53 is a critical event in this process, leading to apoptosis.

Research using a murine model of NASH demonstrated that OCA treatment effectively prevents the progression of liver fibrosis by inhibiting p53 activation and subsequent cell death in hepatocytes. nih.gov While OCA treatment does not affect the mRNA expression of p53 itself, it leads to decreased p53 protein levels and suppresses the expression of p53-regulated genes in the liver. nih.gov This suggests that the FXR-mediated protective effect involves post-transcriptional or post-translational regulation of p53 stability, thereby shielding liver cells from metabolic stress-induced death. nih.gov

Phosphoenolpyruvate Carboxykinase (PEPCK) Regulation

This compound, through its activation of FXR, plays a role in regulating glucose homeostasis, a pathway in which Phosphoenolpyruvate Carboxykinase (PEPCK) is a rate-limiting enzyme. PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a key step in gluconeogenesis, the process of synthesizing glucose. rug.nl The gene for the cytosolic form of PEPCK (PEPCK-C) is acutely regulated by various hormonal signals, with insulin (B600854) known to suppress its expression.

FXR is a known regulator of glucose metabolism. nih.gov Activation of FXR by agonists like OCA influences the expression of numerous hepatic genes involved in metabolic control. While direct regulation of PEPCK by OCA is not extensively detailed, FXR's role in modulating glucose levels is established. By activating FXR, OCA influences the transcriptional network that controls gluconeogenesis, thereby indirectly affecting the pathways in which PEPCK is a central player. This contributes to the broader effects of OCA on metabolic regulation.

Summary of Key Molecular Targets of this compound
Pathway/TargetMechanism of ActionOverall Effect
TNF-α & IFN-γ PathwaysQuenches pro-inflammatory signaling.Anti-inflammatory
NLRP3 InflammasomeInhibits activation and assembly.Anti-inflammatory
ERK1/2-DRP PathwaySuppresses signaling to prevent mitochondrial fission.Mitochondrial Protection
MRGPRX4Activates receptor on sensory neurons.Pruritus (Itch)
p53Suppresses stress-induced activation and protein stability.Hepatocyte Protection
PEPCK RegulationIndirectly influences gluconeogenesis via FXR activation.Glucose Homeostasis

Preclinical Research and Animal Model Studies

Investigations in Hepatic Disease Models

Cholestatic Liver Disease Models

Obeticholic acid has demonstrated anti-cholestatic activity in rodent models of cholestasis nih.gov. Studies have shown that this compound can increase biliary bile acid output in rats with obstructive cholestasis researchgate.net. However, some research indicates that while this compound may be beneficial for liver growth in cholestatic rats following partial liver resection, it could worsen biliary injury during cholestasis in animal models researchgate.netmdpi.com. In a study using bile-duct-ligated (BDL) rats, a model of cirrhotic portal hypertension, this compound treatment decreased portal pressure by lowering total intrahepatic vascular resistance nih.gov. This effect was associated with increased endothelial nitric oxide synthase (eNOS) activity nih.gov.

Non-alcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD) Models

Preclinical studies suggest that this compound improves hepatic steatosis, inflammation, and fibrosis in animal models of NASH and NAFLD nih.govwjgnet.com. In a rabbit model of NAFLD, this compound induced weight loss and improved glucose tolerance nih.gov. Studies in Zucker (fa/fa) rats, a model exhibiting features of type 2 diabetes mellitus, visceral adiposity, and hepatic steatosis, showed that this compound ameliorated these conditions by reducing the hepatic expression of genes involved in fatty acid synthesis, lipogenesis, and gluconeogenesis nih.govwjgnet.com. This compound has also shown anti-inflammatory and antifibrotic effects in other animal models of NAFLD nih.govwjgnet.com. For instance, in a high-fat diet (HFD)-induced model of NASH in mice, co-administration of this compound and simvastatin (B1681759) protected against the development of NASH nih.gov. This compound treatment significantly reduced steatosis and fibrosis in the HFD+CCL4 mouse model of NASH wuxibiology.compostersessiononline.eu. However, conflicting results have been reported, with one animal study suggesting that this compound induced hepatic steatosis, ballooning, and inflammation nih.govwjgnet.com.

Data from NASH animal models:

Animal ModelTreatment (this compound)Key FindingsSource
Rabbit (NAFLD)AdministeredInduced weight loss, improved glucose tolerance. nih.gov
Zucker (fa/fa) RatAdministeredAmeliorated steatosis, adiposity, T2DM features; reduced lipogenesis genes. nih.govwjgnet.com
Various Rodent ModelsAdministeredExerted anti-inflammatory and antifibrotic effects. nih.govwjgnet.com
HFD-induced MouseCo-administered with simvastatinProtected against NASH development. nih.gov
HFD+CCL4 MouseAdministeredSignificantly reduced steatosis and fibrosis. wuxibiology.compostersessiononline.eu
Animal StudyAdministeredInduced hepatic steatosis, ballooning, and inflammation (conflicting result). nih.govwjgnet.com

Liver Injury and Cirrhosis Models (e.g., thioacetamide-induced)

This compound has been studied in models of liver injury and cirrhosis. In thioacetamide (B46855) (TAA)-intoxicated rats, a model of cirrhotic portal hypertension, this compound treatment was shown to decrease portal pressure nih.gov. This effect was mediated by lowering total intrahepatic vascular resistance and increasing eNOS activity nih.gov. This compound has also been reported to reduce hepatic inflammation and fibrosis in a rat model of toxic cirrhosis xiahepublishing.com.

Hepatic Regeneration Studies

The effect of this compound on hepatic regeneration has been investigated in preclinical models. Oral administration of this compound promoted liver regeneration after portal vein embolization (PVE) in a rabbit model nih.gov. In cholestatic rats, this compound administration for 7 days induced liver growth mdpi.com. However, a study in post-cholestatic rats found that this compound did not induce liver regeneration after partial hepatectomy and did not exacerbate biliary damage resulting from cholestasis mdpi.com. Another study in hepatectomized mice indicated that this compound did not stimulate liver regeneration in this context biorxiv.org. These findings suggest that the effects of this compound on liver regeneration may be dependent on the specific model and underlying liver condition mdpi.com.

Hepatocellular Carcinoma (HCC) Models and Immunotherapy (CXCL16/CXCR6 Axis)

Preclinical research has explored the potential anti-tumor effects of this compound in liver cancer models, particularly in relation to the CXCL16/CXCR6 axis and immunotherapy. Studies have shown that liver sinusoidal endothelial cells (LSEC) secrete CXCL16, which attracts CXCR6+ natural killer T (NKT) cells to the liver, exerting antitumor effects nih.govfrontiersin.orgnih.gov. In vivo experiments using an orthotopic liver tumor model found that this compound, combined with a Takeda G protein-coupled receptor 5 antagonist (5β-cholanic acid 3), exhibited significant tumor suppressive effects, potentially related to the CXCL16/CXCR6 axis nih.govfrontiersin.orgnih.govresearchgate.net. This combination was shown to inhibit orthotopic H22 liver tumors in mice researchgate.net. This compound is thought to bind to FXR, and in combination with 5β-cholanic acid binding to TGR5, this upregulates CXCL16 secretion from LSEC, increasing NKT cell accumulation in the liver and enhancing tumor-suppressive effects nih.gov.

Valproic Acid-Induced Hepatotoxicity Models

Studies have investigated the effect of this compound in models of valproic acid (VPA)-induced hepatotoxicity. In a VPA-induced NAFLD model in mice, this compound administration reversed both oxidative stress and the steatogenic effect mdpi.com. FXR activation by this compound in mice treated with VPA induced antioxidative pathways, leading to a reduction in VPA-induced lipid peroxidation and endoplasmic reticulum stress researchgate.netnih.gov. The hepatic lipid-lowering effect observed with this compound co-treatment in VPA-treated mice was associated with the regulation of genes involved in the PPARγ pathway researchgate.netnih.gov. In vitro studies also showed that this compound mitigated VPA-induced oxidative stress in human hepatocellular carcinoma (Huh-7) cells researchgate.netnih.gov.

Studies in Systemic Metabolic Disorders

Research in animal models has demonstrated that this compound can influence glucose homeostasis, insulin (B600854) sensitivity, obesity, adipose tissue regulation, and cholesterol and fatty acid metabolism. mdpi.comingentaconnect.com

Glucose Homeostasis and Insulin Sensitivity Models

Studies in Zucker fa/fa rats have shown that this compound treatment can protect against ponderal increase and fat accumulation in hepatic and muscular tissues. mdpi.com These studies also indicated a reversal of insulin resistance, assessed by insulin responsive substrate-1 phosphorylation on serine 312 in the liver and muscles. mdpi.com

In db/db mouse models, OCA treatment increased whole-body energy metabolism and glucose homeostasis by enhancing brown adipose tissue (BAT) activity, ultimately leading to decreased body weight gain. ingentaconnect.com OCA was found to function as a BAT activator in these models, contributing to the amelioration of obesity and maintenance of glucose homeostasis. ingentaconnect.com

However, in a high-fat diet (HFD) mouse model of gestational diabetes mellitus (GDM), while OCA significantly reduced plasma cholesterol concentrations and reduced the impact of pregnancy on insulin resistance, it did not change glucose tolerance. kcl.ac.ukphysiology.org The absence of some effects in pregnant mice suggests that the agonistic action of OCA might not be sufficient to overcome certain metabolic consequences associated with the pregnancy-associated reduction in FXR activity. kcl.ac.uk

Obesity and Adipose Tissue Regulation Models

This compound has shown effects on obesity and adipose tissue in various animal models. In Zucker fa/fa rats, OCA treatment provided protection against ponderal increase and fat accumulation in hepatic and muscular tissues. mdpi.com

A study in murine models comparing wild-type mice on an atherogenic diet with appetite-dysregulated Alms1 mutant foz/foz mice on the same diet investigated the effects of OCA. mdpi.comnih.gov In wild-type mice that developed weight gain and steatosis, OCA administration resulted in improvement of adipose indices, glucose tolerance, and steatosis. mdpi.comnih.gov However, in foz/foz mice that developed morbid obesity and diabetes, OCA failed to improve these factors. mdpi.comnih.gov This suggests that the efficacy of OCA in improving adipose indices and metabolic factors might be dependent on the severity of the metabolic disorder in these models. mdpi.comnih.gov

OCA has also been shown to modulate the adipose tissue phenotype. In atherogenic diet-fed wild-type mice, OCA induced the mRNA expression levels of fatty acid binding protein 4, CCAAT/enhancer-binding protein (C/EBP) α, and PPARγ2 in 3T3-L1 cells and white adipocyte browning. spandidos-publications.com In the db/db mouse model, OCA treatment enhanced brown adipocyte cell differentiation and upregulated the expression of the BAT-specific gene Ucp1 in vitro. ingentaconnect.com

In nonpregnant HFD-fed mice, OCA ameliorated weight gain and significantly reduced the expression of inflammatory markers Cd68 and Tnf- in white adipose tissue. researchgate.net

Cholesterol and Fatty Acid Metabolism Dysregulation Models

This compound, as an FXR agonist, is a regulator of cholesterol lipoprotein and bile acid metabolism. mdpi.com FXR activation has been shown to lower free fatty acid synthesis in muscles and liver and reduce the expression in the liver of genes involved in anabolic pathways like lipogenesis and gluconeogenesis. mdpi.com

Similar effects on lipid metabolism have been demonstrated in apolipoprotein E-deficient (ApoE-/-) mice. mdpi.com Treatment with OCA decreased the hepatic expression of sterol regulatory element binding protein 1c (SREBP-1c), leading to lower triglyceride and cholesterol content in the liver and amelioration of hyperlipidemia. mdpi.com

In murine models with bile deficiency due to a liver-specific disruption of cytochrome P450 reductase (Hrn), OCA treatment ameliorated hepatic steatosis and decreased liver triglycerides. mdpi.com

However, the effects of OCA on cholesterol metabolism can vary between species. While preclinical studies in rodents have shown a decrease in low-density lipoprotein (LDL) cholesterol with pharmacological agonism of FXR with OCA, studies in healthy human volunteers and patients with non-alcoholic fatty liver disease (NAFLD) have shown an increase in LDL cholesterol. researchgate.net This highlights species-specific differences in hepatic metabolism and the limitations of mouse models in fully predicting the metabolic function of the human liver. researchgate.net

In a Diet-Induced NASH (DIN) hamster model, which is considered to mimic human dyslipidemia more closely than rodent models due to the expression of cholesteryl ester transfer protein (CETP), OCA treatment significantly increased CETP activity and LDL-C levels while reducing HDL-C levels. researchgate.net This model replicated the dyslipidemic effect observed in humans. researchgate.net

In the HFD mouse model of gestational diabetes mellitus, OCA significantly reduced plasma cholesterol concentrations in both non-pregnant and pregnant mice. kcl.ac.ukphysiology.org

Research in Inflammatory and Autoimmune Conditions

This compound also exerts anti-inflammatory activities, selectively inhibiting processes mediated by nuclear factor (NF)-κB. mdpi.com

Sepsis-Induced Inflammation and Organ Dysfunction Models (Liver, Kidney, Myocardium)

This compound has demonstrated protective effects in models of sepsis-induced organ injury. OCA protected mice against lipopolysaccharide (LPS)-induced liver injury and inflammation. frontiersin.org This protective effect in the liver might be partly attributed to ATF4-mediated autophagy activity in hepatocytes. frontiersin.org

Pretreatment with OCA has been shown to protect against sepsis-induced acute kidney injury by inhibiting renal inflammation and oxidative stress. cambridge.org Activation of renal FXR with OCA protects against ischemia/reperfusion kidney injury by inhibiting hypoperfusion-increased oxidative stress. portlandpress.com The antioxidative stress effect of FXR agonists, including OCA, protects against sepsis-induced kidney injury by preventing the depletion of renal glutathione (B108866), the upregulation of NADPH oxidase, and the production of reactive oxygen species (ROS). portlandpress.com

In experimental models of heart failure, increased myocardial cell apoptosis is positively correlated with levels of 8-iso-PGF2α, which can be counteracted by antioxidant administration. portlandpress.com While the provided search results discuss the role of 8-iso-PGF2α and antioxidants in myocardial injury in the context of renal effects and OCA's mechanism, a direct study of OCA's effect on sepsis-induced myocardial dysfunction in animal models was not explicitly detailed in the search results.

Experimental Autoimmune Encephalomyelitis (EAE) as a Multiple Sclerosis Model

Experimental Autoimmune Encephalomyelitis (EAE) is a common animal model for multiple sclerosis (MS). nih.govnih.govmdpi.com Studies in EAE models have investigated the effects of this compound. FXR knockout mice exhibited more severe disease in EAE, suggesting that FXR functions as a negative regulator in neuroinflammation. nih.gov

Treatment of mice with established EAE with this compound attenuated clinical disease severity. nih.govmpg.de This amelioration was associated with several effects, including suppressing lymphocyte activation and proinflammatory cytokine production, reducing CD4(+) T cells and CD19(+) B cell populations, and altering the expression of negative checkpoint regulators like PD1, PD-L1, and BTLA. nih.gov OCA treatment also increased CD8(+) T cells and their expression of PD1, PDl-1, and BTLA, and reduced VLA-4 expression in both T- and B-cell populations. nih.gov Adoptive transfer of OCA-treated donor cells failed to transfer disease in naive recipients, further supporting the impact of OCA on immune cell function in this model. nih.gov

While FXR is expressed in glial cells, a previous study indicated that an FXR agonist did not result in anti-inflammatory effects in astrocytes or microglia in the EAE model. nih.gov

Data Table: Summary of this compound Effects in Animal Models

Animal ModelCondition StudiedKey Findings Related to OCA TreatmentRelevant Section
Zucker fa/fa ratsInsulin resistance, fat accumulationProtective effect against ponderal increase and fat accumulation; reversed insulin resistance. mdpi.com3.2.1, 3.2.2
db/db miceObesity, glucose homeostasis, hepatic steatosisIncreased whole-body energy metabolism and glucose homeostasis via BAT activation; decreased body weight gain; ameliorated hepatic steatosis. ingentaconnect.com3.2.1, 3.2.2
Murine (Wt and foz/foz)Dietary and metabolic obesity, steatosis, inflammationImproved adipose indices, glucose tolerance, and steatosis in Wt mice; failed to improve these factors in morbidly obese diabetic foz/foz mice. mdpi.comnih.gov3.2.1, 3.2.2
ApoE-/- miceHyperlipidemiaDecreased hepatic SREBP-1c expression; lower liver triglycerides and cholesterol; amelioration of hyperlipidemia. mdpi.com3.2.3
Murine (Hrn disruption)Bile deficiency, hepatic steatosisAmeliorated hepatic steatosis; decreased liver triglycerides. mdpi.com3.2.3
HFD mouse (Gestational Diabetes)Insulin resistance, dyslipidemia, glucose toleranceReduced plasma cholesterol; reduced impact of pregnancy on insulin resistance; no change in glucose tolerance. kcl.ac.ukphysiology.org3.2.1, 3.2.3
DIN hamster modelNASH, dyslipidemiaIncreased CETP activity and LDL-C; reduced HDL-C; replicated human-like dyslipidemia. researchgate.net3.2.3
LPS-induced sepsis miceLiver injury and inflammationProtected against liver injury and inflammation, potentially via ATF4-mediated autophagy. frontiersin.org3.3.1
Sepsis-induced AKI miceAcute Kidney InjuryProtected against AKI by inhibiting renal inflammation and oxidative stress. cambridge.orgportlandpress.com3.3.1
EAE miceNeuroinflammation (MS model)Attenuated clinical disease severity; suppressed lymphocyte activation and proinflammatory cytokines; altered T and B cell populations and checkpoint regulators. nih.govmpg.de3.3.2

Osteoarthritis Models

While the primary focus of this compound research has been on liver and gastrointestinal conditions, preclinical animal models are widely used to investigate disease pathways and test novel therapies for osteoarthritis (OA) nih.gov. Obesity is a known risk factor for osteoarthritis, and diet-induced obesity mouse models have been used to study OA joint pathology nih.gov. Some pharmacological interventions, such as statins and peroxisome proliferator-activated receptor γ agonists, have shown effects on reducing pathology in certain mouse models nih.gov. However, specific studies investigating the direct effects of this compound in osteoarthritis models were not prominently found in the search results. The provided outline mentions this section with a citation nih.gov, but the content of citation nih.gov primarily discusses gestational hypercholanemia models, not osteoarthritis. Therefore, detailed research findings on this compound specifically in osteoarthritis models based on the search results cannot be provided here.

Reproductive and Developmental Studies

The systemic safety profile of this compound concerning reproduction and development has been investigated in animal studies cambridge.orgcambridge.orgresearchgate.netnih.gov.

Gestational Hypercholanemia Models

This compound has been investigated in mouse models of gestational hypercholanemia, a condition characterized by elevated maternal circulating bile acid levels nih.govresearchgate.netphysiology.org. In a C57BL/6J pregnant mouse model fed a cholic acid-enriched diet, supplementation with this compound during gestation did not appear to have detrimental effects on maternal and fetal morphometry frontiersin.orgnih.govresearchgate.netphysiology.org. Importantly, OCA treatment during hypercholanemic pregnancy reduced bile acid levels in the fetal compartment nih.govresearchgate.netphysiology.org. This suggests that OCA may improve the fetal bile acid profile in such conditions nih.govresearchgate.netphysiology.org. However, fetal dyslipidemia was not reversed, and OCA did not impact maternal bile acid levels or dyslipidemia in this specific model nih.govresearchgate.netphysiology.org.

Another study using a mouse model of cholestasis during pregnancy induced by DEHP exposure found that DEHP elevated bile acid levels and led to intrauterine growth restriction (IUGR) researchgate.net. In this model, this compound effectively alleviated the adverse effects of DEHP on pregnant female mice researchgate.net. OCA was found to activate placental, maternal, and fetal hepatic FXR signaling in a 17α-ethynyl estradiol-induced ICP mouse model frontiersin.org.

Placental Implantation and Oxidative Stress Investigations

Studies in mice have investigated the effects of this compound on placental implantation and oxidative stress cambridge.orgcambridge.orgnih.gov. In a dose-response experiment, administering OCA at doses of 10 mg/kg and 20 mg/kg significantly reduced the rate of placental implantation in mice cambridge.orgcambridge.orgnih.gov. These doses also increased maternal body weight cambridge.orgcambridge.orgnih.gov. Further analysis suggested that increased levels of FXR and TGR5, along with changes in oxidative stress levels, may contribute to this phenomenon cambridge.orgcambridge.orgnih.gov.

This compound was found to increase levels of malondialdehyde (MDA) and glutathione (GSH) in the placenta and testis in mice cambridge.org. Specifically, 10 mg/kg and 20 mg/kg OCA doses increased MDA in the testis, while for GSH levels in the placenta, only the 20 mg/kg dose significantly increased the levels cambridge.orgcambridge.org. These findings suggest that OCA can influence oxidative stress markers in reproductive tissues. Oxidative stress has been linked to various reproductive issues, including problems with embryo implantation mdpi.comnih.gov.

Mitochondrial Activity Assessment in Reproductive Contexts

Here is a summary of key findings from reproductive and developmental studies:

Study TypeAnimal ModelKey FindingsSource
Gestational HypercholanemiaMouseImproved fetal bile acid profile; no apparent detrimental impact on maternal/fetal morphometry at certain doses in a cholic acid-enriched diet model. frontiersin.orgnih.govresearchgate.netphysiology.org Alleviated adverse effects of DEHP. researchgate.net frontiersin.orgnih.govresearchgate.netphysiology.org
Placental Implantation & Oxidative StressMouseReduced placental implantation rate at 10 and 20 mg/kg doses. cambridge.orgcambridge.orgnih.gov Increased maternal body weight at these doses. cambridge.orgcambridge.orgnih.gov Increased MDA and GSH levels in placenta and testis. cambridge.orgcambridge.org cambridge.orgcambridge.orgnih.gov
Mitochondrial Activity (Placental)MouseReduced mitophagy autosomes/nucleus at 10 and 20 mg/kg doses. cambridge.orgcambridge.orgnih.gov cambridge.orgcambridge.orgnih.gov

In Vitro and Cellular Mechanistic Investigations

Hepatocyte Studies

Hepatocytes, the primary functional cells of the liver, are central to bile acid metabolism, synthesis, and transport, as well as lipid and glucose homeostasis. In vitro studies using hepatocyte cultures have provided significant insights into OCA's direct effects on these processes.

Primary Hepatocyte Cultures

Studies utilizing primary hepatocyte cultures, including sandwich-cultured human hepatocytes, have demonstrated that obeticholic acid can directly influence hepatocyte function nih.govresearchgate.net. These models allow for the investigation of OCA's impact on bile acid homeostasis and metabolic pathways in a controlled environment nih.govjci.org. For instance, sandwich-cultured human hepatocytes have been used to assess the effects of OCA on genes involved in bile acid homeostasis nih.govresearchgate.net. Another in vitro human liver system incorporating primary human hepatocytes along with hepatic stellate cells and macrophages under lipotoxic stress conditions has been used to study OCA's effects in a model relevant to nonalcoholic steatohepatitis (NASH) jci.org. This model showed that OCA promoted a healthy lipidomic signature and reduced inflammatory and fibrotic secreted factors in hepatocytes, although it also increased ApoB secretion jci.org. Studies using human induced pluripotent stem cell-derived hepatocytes (hiPSC-Hep) have also shown that OCA dose-dependently inhibited lipid accumulation in a model of steatosis biologists.com.

Bile Acid Synthesis and Efflux Gene Expression in Hepatocytes

This compound, through FXR activation, significantly impacts the expression of genes involved in bile acid synthesis and efflux in hepatocytes. OCA has been shown to suppress bile acid synthesis genes, such as CYP7A1 (cholesterol 7α-hydroxylase) and CYP27A1 (sterol 27-hydroxylase), which are key enzymes in the de novo synthesis pathway mdpi.comnih.govnih.gov. This suppression is mediated, in part, by the induction of small heterodimer partner (SHP), which represses the expression of CYP7A1 mdpi.compatsnap.comnih.govmdpi.com.

Concurrently, OCA increases the expression of bile efflux genes, facilitating the transport of bile acids out of hepatocytes mdpi.comdroracle.aiwjgnet.com. Studies in sandwich-cultured human hepatocytes have shown that OCA significantly increased the mRNA levels of transporters involved in bile acid homeostasis, including the bile salt excretory pump (BSEP, also known as ABCB11), a canalicular efflux transporter, and the basolateral efflux heterodimer transporters, organic solute transporter α (OSTα) and OSTβ nih.govresearchgate.netnih.gov. Upregulation of BSEP and OSTα/OSTβ by OCA contributes to reduced intracellular concentrations of bile acids nih.govresearchgate.net.

The following table summarizes the observed effects of OCA on key bile acid synthesis and efflux genes in hepatocyte studies:

GeneFunction in Bile Acid HomeostasisEffect of OCA Treatment in HepatocytesFold Change (vs. Control)Source
CYP7A1Bile Acid Synthesis (rate-limiting)SuppressedDecreased mRNA levels mdpi.compatsnap.comnih.govnih.gov
CYP27A1Bile Acid SynthesisSuppressedDecreased mRNA levels mdpi.comnih.gov
SHPInhibitor of Bile Acid SynthesisIncreasedIncreased mRNA levels mdpi.comnih.govresearchgate.netmdpi.com
ABCB11 (BSEP)Bile Acid Efflux (canalicular)Increased~6.4-fold (mRNA) mdpi.comnih.govresearchgate.netnih.gov
OSTαBile Acid Efflux (basolateral)Increased~6.4-fold (mRNA) mdpi.comnih.govresearchgate.netnih.gov
OSTβBile Acid Efflux (basolateral)Increased~42.9-fold (mRNA) mdpi.comnih.govresearchgate.netnih.gov

Lipid and Glucose Metabolism in Hepatocytes

Beyond bile acid regulation, this compound has been shown to influence lipid and glucose metabolism in hepatocytes, primarily through FXR activation mdpi.comfrontiersin.orgpatsnap.comclinicaltrials.eumdpi.com. In vitro studies using primary hepatocytes have indicated that OCA treatment can lead to reduced lipid synthesis and fat accumulation mdpi.com. In a lipotoxic liver system, OCA promoted a healthy lipidomic signature in hepatocytes jci.org. Transcriptomic analysis in primary hepatocytes treated with OCA revealed signatures suggestive of HDL suppression (decreased ApoAI, LCAT expression, increased SCARB1) and LDL elevation (increased ApoB expression) mdpi.comnih.gov.

Regarding glucose metabolism, FXR activation by OCA has been reported to improve insulin (B600854) sensitivity and reduce hepatic gluconeogenesis patsnap.commdpi.com. Studies in animal models have shown that OCA treatment can reverse insulin resistance and reduce the expression of genes involved in gluconeogenesis in the liver mdpi.com. While direct in vitro data specifically on glucose metabolism in hepatocytes from the search results are less detailed compared to lipid metabolism, the known role of FXR in glucose homeostasis and the effects observed in broader in vitro liver systems and animal models suggest a direct impact on hepatocyte glucose handling mdpi.comfrontiersin.orgpatsnap.comjci.orgclinicaltrials.eumdpi.com.

A novel, FXR-independent mechanism by which OCA may improve hepatic steatosis involves the inhibition of hepatic long-chain fatty acid uptake. Studies using HEK-293 cells expressing human fatty acid transport protein 5 (hFATP5) and primary hepatocytes from humanized FATP5 mice demonstrated that OCA inhibited hFATP5-mediated long-chain fatty acid uptake nih.gov.

Enterocyte Research

Enterocytes, the epithelial cells lining the small intestine, also express FXR and play a significant role in bile acid homeostasis and metabolism mdpi.comdelveinsight.comfrontiersin.org. Activation of FXR in enterocytes by this compound leads to the induction and release of fibroblast growth factor 19 (FGF19) in humans (FGF15 in mice) mdpi.comdelveinsight.comfrontiersin.orgnih.gov. FGF19 acts as an endocrine hormone, traveling through the portal circulation to the liver where it binds to FGFR4/β-klotho receptor complex on hepatocytes, further suppressing bile acid synthesis by downregulating CYP7A1 expression mdpi.comfrontiersin.orgnih.gov. This enterohepatic signaling pathway highlights the indirect mechanism by which OCA, through its action on enterocytes, regulates hepatic bile acid synthesis mdpi.comdelveinsight.comfrontiersin.orgnih.gov. In vitro liver systems that include non-parenchymal cells alongside hepatocytes have also measured secreted FGF19, confirming the on-target impact of FXR signaling due to OCA jci.org.

Macrophage Studies

Macrophages, particularly liver resident macrophages (Kupffer cells), are involved in liver inflammation and injury nih.govannualreviews.org. This compound has demonstrated anti-inflammatory effects, and studies have investigated its direct impact on macrophage function.

NLRP3 Inflammasome Inhibition in Macrophages

Recent research has identified a mechanism by which this compound can directly inhibit the activation of the NLRP3 inflammasome in macrophages annualreviews.orgresearchgate.netnih.gov. The NLRP3 inflammasome is a multiprotein complex that plays a key role in the inflammatory response by processing pro- Caspase-1 into active Caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms annualreviews.orgresearchgate.netpnas.org.

Studies using bone marrow-derived macrophages (BMDMs) and Kupffer cells have shown that OCA can block NLRP3 inflammasome activation researchgate.netnih.gov. This inhibition occurs by impacting the activation stage and disrupting ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, a critical step in inflammasome assembly researchgate.netnih.gov. Interestingly, this inhibitory effect on the NLRP3 inflammasome in BMDMs was maintained even in FXR knockdown cells, suggesting that this mechanism might be, at least in part, independent of FXR researchgate.netnih.gov.

The inhibition of the NLRP3 inflammasome in macrophages by OCA is proposed as a new mechanism contributing to its therapeutic effects, particularly in conditions like NASH, by suppressing inflammasome activation-elicited hepatic lipid accumulation researchgate.netnih.gov. Preconditioned supernatant from macrophages treated with OCA has been shown to block the increase in mRNA expression of lipogenic enzymes and lipid content induced by activated macrophage supernatant in hepatocytes researchgate.netnih.gov.

Inflammatory Cytokine Production in Macrophages

In vitro studies have explored the impact of this compound and other FXR agonists on inflammatory cytokine production in macrophages. Activation of FXR in macrophages can lead to a polarization towards an anti-inflammatory M2 phenotype. frontiersin.org This is associated with an upregulation of the anti-inflammatory cytokine IL-10 and a downregulation of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. frontiersin.orgresearchgate.net

Research indicates that FXR agonists can decrease the production of pro-inflammatory cytokines in Kupffer cells (liver-resident macrophages), thereby attenuating liver inflammation induced by lipopolysaccharide (LPS). frontiersin.org this compound has been shown to inhibit the activation of the NLRP3 inflammasome in macrophages, which is a key component governing the inflammatory immune response and controlling pyroptosis. researchgate.net This inhibition can occur independently of FXR in some contexts. researchgate.net Studies using bone marrow-derived macrophages (BMDMs) and Kupffer cells have demonstrated that OCA can block NLRP3 inflammasome activation by affecting the activation stage and disrupting ASC oligomerization. researchgate.net Preconditioned media from BMDMs treated with LPS and ATP increased lipid content and the expression of lipogenic enzymes in hepatocytes; however, preconditioned supernatant from OCA-treated BMDMs blocked these effects. researchgate.net

Cholangiocyte Research

Studies on cholangiocytes, the epithelial cells lining the bile ducts, have investigated the effects of this compound, particularly in the context of cholestatic liver diseases and cholangiocarcinoma. This compound, as a potent FXR agonist, influences signaling pathways associated with bile acid homeostasis in cells where FXR is expressed, including cholangiocytes. news-medical.net

In primary cultures of human intrahepatic cholangiocarcinoma (iCCA) cells, this compound has demonstrated anti-cancerogenic potential in vitro. plos.org It has been shown to exert a significant anti-proliferative effect on iCCA cells in a dose-dependent manner. plos.org Furthermore, OCA can enhance apoptosis in these cells and inhibit spheroid formation, a measure of self-renewal and tumorigenicity. plos.org These effects were observed at concentrations compatible with plasma concentrations reached in patients treated with OCA. plos.org

Research also suggests that bile acid receptor agonists, including FXR agonists like this compound, may play a role in modulating the secretome of cholangiocytes and influencing downstream immune cell differentiation. nih.gov Studies using the immortalized human intrahepatic cholangiocyte line H69 have explored the impact of OCA on these cells, particularly in the context of senescence and its potential link to the pathogenesis of primary biliary cholangitis (PBC). nih.gov

Hepatic Stellate Cell Research

Hepatic stellate cells (HSCs) are key players in liver fibrosis, becoming activated in response to liver injury and producing excessive extracellular matrix components like collagen. frontiersin.org In vitro research has examined the effects of this compound on HSCs.

While some studies in rat models suggested that OCA inhibits hepatic inflammation, leading to decreased HSC activation and fibrosis in vivo, the direct effect on isolated HSCs in vitro has shown varied results. nih.gov Some in vitro studies using primary murine and human LX2 HSC lines indicated that OCA did not directly affect quiescent or activated HSCs, and the expression of pro-inflammatory and pro-fibrotic cytokines remained unaltered upon OCA stimulation. nih.govresearchgate.net Activation markers like α-SMA and collagen type I expression induced by TGF-β1 in LX2 cells were not prevented by co-stimulation with OCA, with a possible exception for collagen type I expression at higher OCA concentrations. researchgate.net

However, other in vitro models, such as co-cultures of human hepatoma and hepatic stellate cells exposed to free fatty acids (FFAs), have shown different outcomes. nih.gov In this model, OCA induced a dose-dependent reduction of collagen deposition and increased matrix metalloproteinase 2 and 9 (MMP2-9) activity, enzymes involved in matrix degradation. nih.gov This suggests that OCA may modulate collagen turnover in the context of a NASH in vitro model. nih.gov Additionally, studies investigating the effects of engulfment of apoptotic hepatocytes by HSCs have shown that OCA can suppress this pro-fibrotic HSC activation. wjgnet.com

Vascular Smooth Muscle Cell (VSMC) Inflammation Studies

This compound has been investigated for its effects on vascular smooth muscle cell (VSMC) inflammation. Activation of FXR has been reported to inhibit VSMC inflammation. mdpi.comnih.govkoreamed.org

In vitro studies have shown that FXR ligands, including OCA, can inhibit VSMC inflammation by downregulating the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov This downregulation is often mediated through the inhibition of the NF-κB pathway. mdpi.comresearchgate.net FXR activation in VSMCs may also influence cell migration. nih.govaginganddisease.org Furthermore, FXR ligands in endothelial cells can impact VSMC function indirectly by modulating factors like endothelin-1 (B181129) and endothelial nitric oxide synthase (eNOS). aginganddisease.org

Chondrocyte Studies (e.g., ATDC5 cells)

Research involving chondrocytes, such as the ATDC5 cell line, has explored the potential anti-inflammatory and matrix-modulating effects of this compound derivatives in the context of osteoarthritis (OA). While studies on this compound itself in chondrocytes are less prevalent, investigations into its derivatives provide insights.

A derivative of this compound, T-2054, has been studied for its effects on ATDC5 chondrocytes treated with TNF-α, a pro-inflammatory cytokine relevant to OA pathogenesis. nih.govresearchgate.net T-2054 was found to promote extracellular matrix (ECM) synthesis in TNF-α-treated ATDC5 cells. nih.govresearchgate.net Mechanistically, this derivative decreased the phosphorylation level of NF-κB p65 in TNF-α-induced ATDC5 cells, suggesting an inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and cartilage damage in OA. researchgate.netnih.gov These findings suggest that this compound derivatives may have anti-inflammatory properties and the potential to modulate ECM synthesis in chondrocytes. nih.govresearchgate.net

Synthetic and Analog Research

Design and Synthesis of Obeticholic Acid Derivatives

This compound is a modified bile acid, structurally related to naturally occurring chenodeoxycholic acid. Its synthesis involves chemical modifications to the core bile acid structure to enhance its pharmacological properties, particularly its affinity and efficacy for the FXR.

Semisynthetic Origin from Chenodeoxycholic Acid

This compound is a semisynthetic derivative of chenodeoxycholic acid (CDCA). guidetopharmacology.orgwikipedia.orgencyclopedia.pubnih.gov CDCA is a primary bile acid synthesized from cholesterol in the liver. nih.govmetabolomicsworkbench.orgguidetopharmacology.org The development of this compound involved using CDCA as a starting material and introducing specific chemical modifications to its structure. encyclopedia.pubnih.govmdpi.com Early synthesis strategies focused on introducing an alkyl substitution, often starting from a modified form of lithocholic acid or chenodeoxycholic acid. thieme-connect.com

6-Alpha-Ethyl Modification and FXR Activity Potency

A key structural modification in this compound is the addition of an ethyl group at the 6-alpha position of the chenodeoxycholic acid structure. wikipedia.orgencyclopedia.pubpnas.org This 6α-ethyl modification is crucial for the enhanced pharmacological activity of this compound. This compound (6α-ethyl-chenodeoxycholic acid) has demonstrated significantly greater FXR agonistic activity compared to its parent compound, chenodeoxycholic acid, with studies indicating approximately 100-fold higher potency for FXR activation. encyclopedia.pubpnas.orgapexbt.comyulonglilab.org This increased potency makes this compound a more effective activator of FXR-mediated signaling pathways.

Development of this compound Analogs for Specific Mechanistic Insights

Beyond this compound itself, research has focused on developing various analogs to gain deeper insights into the mechanistic aspects of bile acid receptor interactions and to potentially identify compounds with differentiated pharmacological profiles.

Analogs Modifying Receptor Binding (e.g., C7 analog for MRGPRX4 interaction)

Analogs of this compound have been developed to investigate the interaction with specific receptors, such as the mas-related G-protein coupled receptor member X4 (MRGPRX4). MRGPRX4 has been implicated in mediating the pruritus (itching) side effect associated with some bile acids, including this compound. yulonglilab.orgacs.orgacs.orgeurekalert.org Research involving this compound analogs has aimed to understand how structural modifications influence binding and activation of MRGPRX4. For instance, an analog referred to as C7, which is an this compound derivative lacking the hydroxyl group at the 3 position, has been studied. acs.orgacs.orgeurekalert.org Studies suggest that a polar group, such as a hydroxyl or sulfate, at the 3 position of bile acids is critical for binding to and activating MRGPRX4. yulonglilab.orgacs.orgacs.org The C7 analog, by removing this 3-hydroxyl group, was found to retain efficacy in treating liver injury and fibrosis in rodent models while not causing itching, suggesting a reduced interaction with MRGPRX4. acs.orgacs.orgeurekalert.org

Analogs with Differentiated Anti-Inflammatory Properties (e.g., T-2054)

The anti-inflammatory properties of this compound and its derivatives have also been a focus of analog research. This compound has shown anti-inflammatory effects, mediated in part through the suppression of NF-κB signaling. mdpi.com Researchers have screened libraries of this compound derivatives to identify analogs with potentially differentiated anti-inflammatory profiles. One such analog, T-2054, has been reported to exhibit anti-inflammatory properties. nih.govmdpi.comproquest.com Studies on T-2054 have indicated that it can suppress the release of inflammatory mediators and promote extracellular matrix synthesis, potentially acting as an inhibitor of NF-κB signaling. nih.govmdpi.com This suggests that modifications to the this compound structure can lead to analogs with varied or enhanced anti-inflammatory effects, potentially relevant for conditions like osteoarthritis. nih.gov

Analytical Methodologies for Obeticholic Acid Research

Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For Obeticholic acid, liquid chromatography techniques are predominantly used.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound in bulk drug and pharmaceutical dosage forms. It offers high resolution, sensitivity, and reproducibility.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for this compound analysis. ijper.orgymerdigital.com In this technique, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, causing polar compounds to elute earlier than non-polar compounds. ijper.org

Several validated RP-HPLC methods have been developed for the quantification of this compound. neliti.com These methods are valued for being simple, precise, and economical. ymerdigital.com A common approach involves using a C18 column with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile. ijper.orgorientjchem.org Detection is typically performed using an ultraviolet (UV) detector at a low wavelength, such as 192 nm or 210 nm, as this compound is a non-chromophoric compound. orientjchem.org The retention time for this compound in these systems is generally short, often under three minutes, allowing for rapid analysis. ijper.orgneliti.com

Below is a table summarizing parameters from various developed RP-HPLC methods:

Table 1: Examples of RP-HPLC Methods for this compound Analysis

Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Source(s)
Ascentis C18 (150 x 4.6 mm, 5µm) 0.1% Orthophosphoric acid: Acetonitrile (60:40 v/v) 1.0 210 2.90 ijper.org
Thermo C18 (150 x 4.6 mm, 5µm) 0.1% Orthophosphoric acid: Acetonitrile (55:45 v/v) 1.0 210 Not Specified orientjchem.orgproquest.com
STD BDS C18 (150 x 4.6 mm, 5µm) 0.01N KH2PO4: Acetonitrile (70:30 v/v) 1.0 215 Not Specified ymerdigital.com
C18 Column 0.1% Orthophosphoric acid: Acetonitrile (65:35 v/v) 1.0 210 2.80 neliti.com
Cortecs C18+ (150 x 4.6 mm, 2.7µ) 0.05% Orthophosphoric acid: Acetonitrile (45:55 v/v) 0.7 192 Not Specified

A crucial aspect of pharmaceutical analysis is ensuring that the analytical method can accurately measure the active ingredient without interference from degradation products. Stability-indicating analytical methods (SIAMs) are developed for this purpose. ijper.org These methods are validated according to International Council for Harmonisation (ICH) guidelines to demonstrate specificity. ijper.orgymerdigital.comresearchgate.net

For this compound, stability-indicating RP-HPLC methods have been established. ijper.orgijper.orgamazonaws.com These methods expose the drug to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The analytical method must then demonstrate its ability to separate the intact this compound peak from the peaks of any potential degradation products. amazonaws.com The validation of these methods includes assessing parameters like linearity, precision, accuracy, and robustness to ensure reliable performance. ijper.orgymerdigital.com The successful development of a stability-indicating method confirms that it can be used for the routine quality control analysis of this compound in bulk and pharmaceutical forms. ijper.orgresearchgate.net

For the quantification of this compound in biological matrices such as human or rat plasma, a more sensitive and selective method is required. oup.comresearchgate.net Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this application due to its high sensitivity and specificity. oup.comnih.gov

The method typically involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the complex plasma matrix. oup.comresearchgate.net Chromatographic separation is often performed on a C18 column. oup.comresearchgate.net The mass spectrometer is operated in negative ion mode using an electrospray ionization (ESI) source. researchgate.net Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. researchgate.net This high specificity allows for accurate measurement even at very low concentrations. oup.com An internal standard, such as Glimepiride or glycyrrhetinic acid, is used to ensure accuracy. oup.comresearchgate.net These validated LC-MS/MS methods have been successfully applied to pharmacokinetic studies in healthy volunteers. oup.comnih.gov

Table 2: Examples of LC-MS/MS Methods for this compound Analysis

Matrix Column Mobile Phase Ionization/Mode MRM Transition (m/z) LLOQ Source(s)
Human Plasma C18 (2.1 x 50 mm, 2.7 µm) Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid ESI / Negative 465.3 → 419.3 0.150 ng/mL oup.comnih.gov
Rat Plasma ACE Excel 2 Super C18 (50 x 2.1 mm, 1.7 µm) Acetonitrile and 2 mmol L⁻¹ ammonium (B1175870) formate ESI / Negative 418.9 → 401.2 5 ng/mL researchgate.net

LLOQ: Lower Limit of Quantification

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods

Spectroscopic methods are used to elucidate the chemical structure of molecules by examining how they interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organic molecules, including bile acids like this compound. houstonmethodist.orgnih.gov While HPLC and LC-MS/MS are used for quantification and separation, NMR is primarily used for structural elucidation and confirmation of identity. researchgate.net

Both proton (¹H) and carbon-13 (¹³C) NMR are employed. houstonmethodist.orgnih.gov The analysis of bile acids, which are structurally similar to this compound, involves dissolving the compound in a suitable solvent and acquiring spectra. researchgate.net The complete assignment of all proton and carbon signals is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net These 2D techniques include homonuclear (¹H-¹H) correlations like COSY and heteronuclear (¹H-¹³C) correlations like HMQC and HMBC, which help to piece together the complex steroid structure. researchgate.net This detailed characterization is essential for confirming the chemical structure of this compound and identifying related substances or impurities. houstonmethodist.org

UV Spectrophotometry

UV-Visible spectrophotometry is a straightforward and economical method developed for the quantitative determination of this compound in bulk and pharmaceutical forms. ymerdigital.com Research has established a simple, rapid, and accurate UV spectrophotometric method for its quantification. ymerdigital.com

In a typical methodology, a diluent mixture of water and ethanol (B145695) in a 50:50 ratio is used to prepare the sample solutions. ymerdigital.com The analysis is performed by scanning the solution in a double beam UV-visible spectrophotometer. This compound exhibits maximum absorbance (λmax) at a wavelength of 210 nm. ymerdigital.comorientjchem.orgresearchgate.net The method has been validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines, demonstrating its suitability for routine quality control analysis. ymerdigital.comresearchgate.net The validation studies have confirmed the method's linearity, precision, accuracy, and robustness. ymerdigital.comijprt.com

Key validation parameters from these studies are summarized below:

ParameterResultReference
λmax 210 nm ymerdigital.comorientjchem.org
Diluent Water:Ethanol (50:50 v/v) ymerdigital.com
Linearity Range 2.5 - 15 µg/mL ymerdigital.com
Correlation Coefficient (R²) 0.9995 ymerdigital.com
Regression Equation y = 0.0504x + 0.0026 ymerdigital.com
Limit of Detection (LOD) 0.01 µg/mL ymerdigital.com
Limit of Quantitation (LOQ) 0.04 µg/mL ymerdigital.com
Accuracy (% Recovery) 100.7% - 101.6% ymerdigital.com
Precision (%RSD) < 2% ymerdigital.com

Advanced Structural Elucidation Techniques

The interaction of this compound with its target, the farnesoid X receptor (FXR), often involves the formation of large, multi-protein complexes, such as the heterodimer with the Retinoid X Receptor (RXR). mdpi.com Understanding the full three-dimensional architecture of these complexes is crucial for deciphering the mechanisms of activation. While X-ray crystallography has been successfully used to solve the structure of the FXR ligand-binding domain (LBD) in complex with this compound (PDB ID: 1OSV), this technique can be challenging for large and flexible assemblies. researchgate.net

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of such large and dynamic biological macromolecules without the need for crystallization. This technique is particularly valuable for studying nuclear receptor complexes, which are known for their conformational flexibility. While a specific Cryo-EM structure for the full-length FXR/RXR heterodimer bound to this compound is not yet available, the methodology has been applied to similar G-protein coupled receptors for bile acids, revealing novel ligand-binding pockets and mechanisms of action. researchgate.net The application of Cryo-EM to the FXR-obeticholic acid system holds the potential to provide unprecedented insights into the allosteric communication between different domains of the receptor complex upon ligand binding.

Computational and Systems Biology Approaches

Network pharmacology provides a systems-level understanding of a drug's mechanism of action by analyzing the complex network of interactions between the drug, its targets, and associated biological pathways. For this compound, this approach moves beyond the primary interaction with FXR to map the downstream consequences of this activation.

Activation of FXR by this compound initiates a cascade of transcriptional events that regulate a wide array of genes involved in bile acid, lipid, and glucose metabolism. mdpi.com Key pathways and gene targets that form the basis of a network pharmacology model for this compound include:

Bile Acid Synthesis: FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. mdpi.commdpi.com

Enterohepatic Signaling: In intestinal cells, FXR activation stimulates the synthesis and release of Fibroblast Growth Factor 19 (FGF-19). FGF-19 travels to the liver and signals through the FGFR4 receptor to further suppress CYP7A1 expression, providing a major negative feedback loop for bile acid production. mdpi.commdpi.comncl.ac.uk

Bile Acid Transport: FXR upregulates the expression of key transporters responsible for bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP). youtube.com

Inflammation: The FXR-mediated signaling network also includes anti-inflammatory effects, partly through the suppression of the NF-κB signaling pathway. mdpi.com

By integrating these interactions, network pharmacology illustrates how this compound's single-target engagement with FXR produces pleiotropic effects, impacting multiple interconnected pathways relevant to liver diseases. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mode of ligands like this compound within the ligand-binding pocket (LBP) of their target proteins.

In silico studies have utilized molecular docking to investigate the interaction between this compound and FXR. nih.gov These studies dock the this compound molecule into the known crystal structure of the FXR LBP and use scoring functions to estimate the binding affinity. One such study reported a binding affinity for this compound of -7.6 kcal/mol. nih.gov The docking pose with the lowest Root Mean Square Deviation (RMSD) value compared to a reference ligand is selected to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding site. nih.gov This approach is valuable for comparing the binding of different potential FXR agonists and for guiding the design of new, more potent modulators. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a powerful computational lens to study the physical movements of atoms and molecules over time, offering detailed insights into the dynamic nature of the interaction between this compound and FXR. These simulations complement the static pictures provided by molecular docking and crystallography. nih.gov

MD simulations have been applied to explore the stability of the FXR-obeticholic acid complex. After docking the ligand, simulations are run to observe how the complex behaves in a simulated physiological environment. The stability of the complex is often assessed by monitoring the RMSD of the protein and ligand over the course of the simulation. A stable conformation is indicated by low RMSD values. nih.gov This technique allows researchers to confirm that the docked pose is maintained and to analyze the flexibility of different regions of the protein upon ligand binding. These in silico methods are crucial for the rapid identification of promising drug candidates before proceeding to more resource-intensive experimental validation. nih.gov

Bioinformatics Analysis (e.g., GEO Data Analysis)

Bioinformatics analysis of publicly available data, such as that from the Gene Expression Omnibus (GEO), is a critical tool for understanding the molecular mechanisms of this compound (OCA). frontiersin.orgmdpi.com By analyzing datasets from preclinical models and clinical trials, researchers can identify gene expression signatures and pathways affected by OCA treatment.

A study utilized hepatic transcriptome data from a non-alcoholic fatty liver disease (NAFLD) mouse model, available in the NCBI GEO database under accession number GSE215196, to investigate the differential response to OCA. nih.govresearchgate.net This analysis revealed that the therapeutic efficacy of OCA is linked to the regulation of bile acid synthesis pathways. Specifically, the alternative bile acid synthesis pathway, involving the gene Cyp7b1, was significantly upregulated in mice that responded favorably to OCA treatment compared to non-responders. nih.govresearchgate.net Conversely, the classical bile acid synthesis pathway, characterized by the gene Cyp8b1, was downregulated in the responder group. nih.govresearchgate.net This bioinformatics approach allowed for the identification of a potential predictive biomarker for OCA response: the hepatic Cyp7b1/Cyp8b1 mRNA ratio. nih.govresearchgate.net The response rate to OCA was found to increase substantially in cases with a higher ratio, highlighting the power of GEO data analysis in uncovering mechanisms and biomarkers related to OCA's effects. nih.govresearchgate.net

Omics Approaches

Transcriptomics (Genome-Wide Liver Transcriptome)

Transcriptomics, particularly the analysis of the genome-wide liver transcriptome, has been instrumental in elucidating the effects of this compound (OCA). In preclinical studies using diet-induced mouse models of non-alcoholic steatohepatitis (NASH), OCA treatment was shown to modulate hepatic gene expression profiles, comparing them to those observed in human NASH patients. histoindex.comresearchgate.net These analyses demonstrated that OCA could attenuate TGF-β signaling, a key pathway in liver fibrosis, which corroborates histological and biochemical findings of reduced collagen formation. histoindex.com

Furthermore, a genome-wide association study (GWAS) conducted on participants from the FLINT (Farnesoid X nuclear receptor Ligand this compound for Non-cirrhotic NASH Treatment) trial identified several genetic variants associated with histological response to OCA. nih.govnih.govresearchgate.net Using a GWAS chip, researchers identified multiple single nucleotide polymorphisms (SNPs) with suggestive associations with NASH resolution and fibrosis improvement. nih.govnih.gov For instance, the sentinel SNP rs75508464, located near the CELA3B gene on chromosome 1, was linked to NASH resolution, improvements in the NAFLD activity score, and reductions in both portal inflammation and fibrosis in patients receiving OCA. nih.govresearchgate.net Such transcriptomic analyses provide insights into the genetic basis for the variability in patient responses to OCA therapy.

Hepatic transcriptome analysis also helps differentiate OCA responders from non-responders by revealing distinct gene expression patterns. In a preclinical study, RNA sequencing of liver tissue showed that OCA responders had an upregulation of the alternative bile acid synthesis pathway compared to non-responders. nih.govresearchgate.net

Metabolomics (Multiplatform Serum Metabolomic Profiling)

Metabolomic studies, especially those employing multiplatform serum profiling, have provided deep insights into the systemic effects of this compound (OCA). By comparing the serum metabolomic profiles of preclinical models with those of NASH patients, researchers have been able to assess the translational relevance of these models and the impact of OCA. histoindex.comresearchgate.net In diet-induced mouse models of NASH, OCA intervention was found to modulate serum metabolites, shifting them towards a profile less characteristic of the disease state. histoindex.comresearchgate.net

Targeted metabolomics has been particularly useful in analyzing changes in bile acid pools. nih.gov Studies have shown that OCA can significantly alter the composition of circulating bile acids. For example, in high-fat diet-fed mice, OCA treatment led to a reduction in the levels of hydrophobic primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), in the serum. nih.gov Simultaneously, it increased the levels of more hydrophilic conjugated bile acids, including taurodeoxycholic acid (TDCA) and tauroursodeoxycholic acid (TUDCA). nih.gov In another study, OCA supplementation was found to reduce elevated serum levels of microbiota-related metabolites like taurocholic acid (TCA) and taurochenodeoxycholic acid (TCDCA) in mice on a high-fat, high-sugar diet. nih.gov These shifts in the bile acid profile are a key mechanism behind OCA's therapeutic effects in cholestatic and metabolic liver diseases. nih.govnih.govresearchgate.net

MetaboliteChange with OCA Treatment in Preclinical ModelsReference
Cholic acid (CA)Decreased nih.gov
Chenodeoxycholic acid (CDCA)Decreased nih.gov
Taurodeoxycholic acid (TDCA)Increased nih.gov
Tauroursodeoxycholic acid (TUDCA)Increased nih.gov
Taurocholic acid (TCA)Decreased nih.gov
Taurochenodeoxycholic acid (TCDCA)Decreased nih.gov

Microbiota Analysis (e.g., Cecal Microbiota)

Analysis of the gut microbiota has revealed that this compound (OCA) exerts some of its therapeutic effects by modulating the composition and function of the intestinal microbial community. nih.gov In preclinical studies using ovariectomized mice, OCA administration significantly altered the diversity of fecal archaea, bacteria, and fungi and changed the relative abundance of multiple microorganisms. benthamdirect.comresearchgate.net

Metagenomic analysis in high-fat diet-induced NAFLD mice demonstrated that OCA intervention led to a notable increase in the abundance of beneficial bacteria such as Akkermansia muciniphila, Bifidobacterium spp., Bacteroides spp., and Lactobacillus spp. nih.gov Conversely, OCA treatment has been shown to decrease the relative abundance of genera like Clostridium. benthamdirect.com These changes in the microbiota are strongly correlated with shifts in bile acid metabolism. nih.gov The bacteria enriched by OCA showed a greater potential for encoding 7alpha-hydroxysteroid dehydrogenase (7α-HSDs), an enzyme involved in the synthesis of secondary bile acids. nih.gov

Furthermore, intestinal microbiome analysis has been used to distinguish between OCA responders and non-responders. nih.govresearchgate.net Such analyses found that the abundance of Bacteroidaceae, Parabacteroides, and Bacteroides was higher in the OCA-responder group, and this was positively correlated with the activity of the alternative bile acid synthesis pathway in the liver. nih.govresearchgate.net

MicrobiotaChange in Relative Abundance with OCA TreatmentReference
Akkermansia muciniphilaIncreased nih.gov
Bifidobacterium spp.Increased nih.gov
Bacteroides spp.Increased researchgate.netnih.gov
Lactobacillus spp.Increased nih.gov
AlistipesIncreased nih.gov
ClostridiumDecreased benthamdirect.com
ParabacteroidesIncreased in Responders researchgate.net

Biochemical and Histological Analyses in Preclinical Models

Biochemical and histological analyses are foundational methods for evaluating the efficacy of this compound (OCA) in preclinical models of liver disease. mdpi.com Histopathological assessment of liver tissue from animal models consistently demonstrates OCA's ability to improve key features of NASH. histoindex.comresearchgate.net For instance, in diet-induced mouse models, OCA treatment has been shown to significantly reduce scores for macrovesicular and microvesicular steatosis, lobular inflammation, and hepatocellular ballooning. histoindex.commdpi.comeolas-bio.co.jp Immunohistochemical methods have further confirmed these findings, showing decreased staining for markers of inflammation, such as Galectin-3, and fibrosis, such as Collagen 1a1, in the livers of OCA-treated animals. eolas-bio.co.jp

Biochemical assays of serum and liver tissue provide quantitative measures of OCA's effects. histoindex.com In rat models of liver injury, OCA treatment has been shown to lower serum levels of key liver enzymes, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), indicating a reduction in hepatocellular damage. nih.gov Additionally, hepatic total collagen content, a direct measure of fibrosis, can be quantified biochemically from liver biopsies following acid hydrolysis, and studies have shown OCA can attenuate collagen deposition. histoindex.comresearchgate.net These classical analytical techniques remain essential for validating the findings from more modern omics approaches and for confirming the therapeutic potential of OCA in preclinical settings. histoindex.comresearchgate.netmdpi.com

Emerging Research Directions and Future Perspectives

Exploration of FXR-Independent Mechanisms of Action

Recent studies have begun to uncover that the therapeutic effects of Obeticholic Acid may not be exclusively mediated by FXR activation. Research has revealed a novel mechanism where OCA can ameliorate conditions like nonalcoholic fatty liver disease (NAFLD) by directly affecting hepatic long-chain fatty acid (LCFA) uptake, independent of FXR. researchgate.net

In one study, OCA was found to inhibit the fatty acid transport protein 5 (FATP5). researchgate.net This inhibition was more potent for human FATP5 than for its murine counterpart. researchgate.net Experiments using mouse models deficient in FXR (FXR-/-) but expressing human FATP5 demonstrated that long-term OCA administration significantly reduced the accumulation of hepatic triglycerides. researchgate.net This effect was not observed in FXR-/- mice that did not express human FATP5, suggesting that OCA's therapeutic benefits in NAFLD may be mediated, at least in part, by this novel, FATP5-dependent mechanism. researchgate.net

Model SystemKey FindingImplicationReference
HEK-293 cells expressing FATP5OCA inhibited human FATP5 with an IC50 of 0.07 µM.Demonstrates direct inhibition of a fatty acid transporter by OCA. researchgate.net
FXR-/- mice with human FATP5OCA administration reduced hepatic triglyceride accumulation by 53%.Supports an FXR-independent mechanism for OCA in reducing liver fat. researchgate.net
FXR-/- mice (control)OCA administration did not reduce hepatic triglyceride accumulation.Confirms the necessity of FATP5 for the observed FXR-independent effect. researchgate.net

Investigation of Cross-Talk with Other Nuclear Receptors and Signaling Pathways

The biological activity of this compound extends beyond simple FXR activation, involving significant cross-talk with other critical intracellular signaling pathways. This interaction is crucial for its anti-inflammatory and cytoprotective effects observed in various preclinical models.

Key signaling pathways modulated by OCA include:

NF-κB Signaling Pathway: A central pathway in regulating inflammatory responses. In models of sepsis-induced acute kidney injury, OCA pretreatment was shown to inhibit the inflammatory response by blocking the NF-κB pathway. nih.govresearchgate.net This action reduces the synthesis of pro-inflammatory factors like IL-1β and NLRP3. nih.govresearchgate.net The anti-inflammatory effect of OCA through NF-κB inhibition is a recurring theme in its protective action in tissues beyond the liver. nih.gov

ERK1/2-DRP Signaling Pathway: This pathway is implicated in mitochondrial dysfunction. In a model of lipopolysaccharide (LPS)-induced myocardial injury, OCA was found to inhibit mitochondrial dysfunction by suppressing the ERK1/2-DRP signaling pathway. nih.gov This suggests a mechanism for protecting cardiac tissue from inflammatory insults. nih.gov

IL-10/IL-10R Signaling: This pathway is vital for immune regulation and suppressing inflammation. In a mouse model of nonalcoholic steatohepatitis (NASH), OCA treatment improved cardiac function by activating IL-10/IL-10R signaling. researchgate.netplos.org This activation helped reverse cardiac regulatory T cell dysfunction and reduce inflammasome-mediated cardiac damage. researchgate.netplos.orgnih.gov

These interactions highlight that OCA's therapeutic potential is linked to its ability to modulate a network of pathways that control inflammation, cell survival, and metabolism.

Research into this compound's Role in Specific Organ Systems Beyond the Liver

The pleiotropic effects of OCA are being investigated in several organ systems, revealing potential therapeutic roles in a range of conditions characterized by inflammation, fibrosis, and mitochondrial damage.

In the context of sepsis-induced acute kidney injury (SAKI), OCA has demonstrated significant renoprotective effects. nih.gov Sepsis often leads to an overactivated inflammatory response, which can cause severe mitochondrial damage and oxidative stress in kidney tissue. nih.govnih.gov

Preclinical studies in septic rat models established by cecal ligation puncture (CLP) have shown that pretreatment with OCA can alleviate SAKI. nih.gov The mechanism involves the inhibition of the NF-κB signaling pathway and subsequent NLRP3 inflammasome activation. nih.govresearchgate.net By blocking this inflammatory cascade, OCA successfully mitigates mitochondrial damage, reduces oxidative stress, and preserves renal function. nih.govresearchgate.net Electron microscopy of renal tubular epithelial cells from these models revealed that OCA treatment helped prevent mitochondrial disintegration and swelling. nih.gov

ModelInterventionKey FindingsReference
Sepsis Rat Model (CLP)OCA PretreatmentInhibited NF-κB signaling and NLRP3 inflammasome activation. nih.govnih.gov
Sepsis Rat Model (CLP)OCA PretreatmentAlleviated renal mitochondrial dysfunction and reduced oxidative stress (lower MDA concentration). nih.govresearchgate.net
Sepsis Rat Model (CLP)OCA PretreatmentAmeliorated histopathological signs of acute kidney injury. nih.gov

OCA's protective effects extend to the cardiovascular system, particularly in the context of myocardial injury induced by inflammation and metabolic disease. In mouse models of lipopolysaccharide (LPS)-induced myocardial injury, pretreatment with OCA significantly improved cardiac function. nih.gov This protection was attributed to the inhibition of mitochondrial dysfunction. nih.gov Mechanistically, OCA decreased levels of reactive oxygen species (ROS), preserved the mitochondrial membrane potential, and suppressed the ERK1/2-DRP signaling pathway in cardiomyocytes. nih.gov

The anti-inflammatory properties of FXR agonists like OCA are being explored as a potential therapeutic strategy for neuroinflammatory diseases such as multiple sclerosis (MS). researchgate.net The primary animal model for MS is experimental autoimmune encephalomyelitis (EAE), which mimics the key pathological features of MS, including inflammation, demyelination, and axonal loss. nih.govnih.gov

Research has shown that mice lacking FXR experience a more severe form of EAE. researchgate.net Importantly, treatment with OCA has been demonstrated to reduce the severity of EAE in mice. researchgate.net Other FXR agonists have also shown promise; for example, Ganoderic acid A was found to promote remyelination and rescue motor deficits in EAE models by modulating the neuroimmune response, an effect that was abolished when FXR was genetically or pharmacologically blocked. nih.gov These findings suggest that FXR activation is a promising therapeutic avenue for mitigating the autoimmune-driven inflammation and demyelination characteristic of MS. researchgate.netnih.gov

Emerging research indicates a potential role for modulating FXR signaling in the treatment of osteoarthritis (OA), a degenerative joint disease driven by inflammation and cartilage breakdown. nih.govmdpi.com While OCA itself has not been extensively studied in OA, a derivative, T-2054, has shown therapeutic potential. nih.govmdpi.com In cellular and animal models of OA, T-2054 reduced the release of inflammatory mediators and promoted the synthesis of the extracellular matrix by inhibiting the NF-κB signaling pathway in chondrocytes. nih.govmdpi.com

The role of FXR in OA is complex. Another synthetic FXR agonist, GW4064, was found to ameliorate OA pathologies by reducing subchondral bone deterioration and subsequent cartilage degradation. nih.gov Conversely, other research highlights a "gut-joint axis," suggesting that suppressing intestinal FXR signaling could be beneficial. nih.govyale.edu In this paradigm, reduced intestinal FXR activity leads to an increase in the gut hormone glucagon-like peptide 1 (GLP-1), which in turn has protective effects on joint cartilage. nih.govresearchgate.net This intriguing dichotomy suggests that the therapeutic approach to targeting FXR in OA may depend on local versus systemic effects and the specific agonist used.

Reproductive System Physiology

The influence of this compound (OCA) on the reproductive system is an area of emerging research, with preclinical studies beginning to shed light on its potential effects. The systemic impact of this potent Farnesoid X Receptor (FXR) agonist on reproductive health and developmental processes is not yet fully understood. nih.gov

Another area of investigation has been the use of OCA in the context of gestational hypercholanemia, a condition that mimics intrahepatic cholestasis of pregnancy (ICP). researchgate.net In a mouse model of this condition, administration of OCA during pregnancy was shown to improve the bile acid profile in the fetus by reducing fetal bile acid levels. researchgate.net This suggests a potential protective effect on the fetus from the elevated bile acid concentrations characteristic of cholestatic pregnancies. researchgate.net However, in this particular study, OCA treatment did not reverse fetal dyslipidemia or impact maternal bile acid levels. researchgate.net Importantly, the administration of OCA during gestation did not appear to have any detrimental effects on maternal or fetal body weight or organ morphometry in this model. researchgate.net

These preliminary findings from animal studies highlight the complex interactions between OCA and reproductive physiology. The table below summarizes the key findings from the preclinical research on this compound's effects on the reproductive system. Further research is necessary to fully elucidate the mechanisms and potential clinical relevance of these observations for human reproductive health.

Table 1: Summary of Preclinical Findings on this compound and Reproductive Physiology

Parameter Studied Model Key Findings Reference
Placental Implantation Female Mice Significantly reduced at 10 mg/kg and 20 mg/kg doses. nih.govelsevierpure.com
Maternal Body Weight Female Mice Increased with OCA treatment. nih.govelsevierpure.com
Placental Biochemistry Female Mice Increased levels of FXR and TGR5; changes in oxidative stress levels. nih.govelsevierpure.com
Placental Mitochondria Female Mice Reduced mitophagy at 10 mg/kg and 20 mg/kg doses. nih.govelsevierpure.com
Sperm Count Male Mice No significant difference after OCA intervention. nih.govelsevierpure.com
Fetal Bile Acid Profile Mouse Model of Gestational Hypercholanemia Improved; fetal bile acid levels were reduced. researchgate.net

Development of Novel FXR Modulators and Bile Acid Analogues

This compound is a semi-synthetic analogue of the primary human bile acid chenodeoxycholic acid (CDCA), modified with an ethyl group to enhance its potency as an FXR agonist. amegroups.orgnih.gov It is considered a first-in-class selective FXR agonist, being approximately 100 times more potent than CDCA. amegroups.orgpnas.org The clinical success of OCA has validated FXR as a significant therapeutic target for various enterohepatic diseases. researchgate.netnbinno.com However, the use of OCA is associated with certain side effects, which has spurred the research and development of novel FXR modulators and bile acid analogues with improved pharmacological profiles. researchgate.netnih.gov

The quest for new FXR agonists is driven by the goal of enhancing potency and selectivity while mitigating the adverse effects observed with OCA. nih.gov This has led to the exploration of both steroidal and non-steroidal FXR agonists. The development of non-steroidal agonists, in particular, represents a significant area of research, with the aim of creating compounds that have a different pharmacological profile and potentially fewer side effects. researchgate.netnih.gov

Several novel non-steroidal FXR agonists are currently in various stages of clinical development. These include compounds such as tropifexor, cilofexor, and vonafexor. researchgate.net Other examples of synthetic non-steroidal FXR agonists that have been developed include fexaramine, which has been noted for its potent metabolic effects, and nidufexor (B609577) (LMB763), which has advanced to clinical trials for nonalcoholic steatohepatitis (NASH) and diabetic nephropathy. frontiersin.org Additionally, compounds like EDP-305 and EYP001 are also under investigation. frontiersin.org The development of these diverse chemical entities is aimed at achieving a more favorable balance of efficacy and safety compared to existing options. researchgate.netnih.gov The table below lists some of the novel FXR modulators currently under development.

Table 2: Examples of Novel FXR Modulators in Development

Compound Name Type Key Characteristics/Development Stage Reference
Tropifexor Non-steroidal Investigated for prevention of liver steatohepatitis and fibrosis. researchgate.netfrontiersin.org
Cilofexor Non-steroidal In clinical development; itching observed as a side effect. researchgate.net
Vonafexor Non-steroidal In clinical development; itching observed as a side effect. researchgate.net
Fexaramine Non-steroidal Early synthetic agonist; noted for potent metabolic effects. frontiersin.org
Nidufexor (LMB763) Non-steroidal Partial FXR agonist; advanced to Phase II clinical trials for NASH and diabetic nephropathy. frontiersin.org
EDP-305 Non-steroidal Investigated for effects on liver fibrosis. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The integration of multi-omics data is a powerful approach being utilized to gain a deeper, more comprehensive understanding of the mechanisms of action of this compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic picture of the biological pathways modulated by OCA. histoindex.comnih.govlsu.edu This approach is particularly valuable in complex metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), where OCA has been investigated. nih.govhistoindex.com

Studies have employed multi-omics analyses to compare the molecular signatures of preclinical models with human disease, thereby validating the translational relevance of these models. For instance, a study using a mouse model of NASH demonstrated that the transcriptomics and metabolomics profiles of the mice largely mirrored the molecular signatures of human NASH patients. histoindex.com The administration of OCA in this model was shown to modulate these molecular profiles and suppress specific pro-inflammatory and pro-fibrotic pathways. histoindex.com

Furthermore, multi-omics data is being used to identify biomarkers that can predict the response to OCA treatment. In one study, a multi-omics analysis of liver biopsies from a preclinical model of NAFLD was used to identify differences between responders and non-responders to OCA therapy. nih.gov The analysis of the hepatic transcriptome and bile acid metabolite profiles revealed that the alternative bile acid synthesis pathway was upregulated in the OCA-responder group. nih.govresearchgate.net This study suggested that the ratio of key enzymes in the classic versus alternative bile acid synthesis pathways could serve as a potential biomarker to predict the therapeutic response to OCA. nih.gov The integration of these different omics datasets allows for the identification of complex interactions and regulatory networks that would not be apparent from a single data type alone. mpg.demdc-berlin.de

The application of multi-omics in OCA research is enabling a more nuanced understanding of its therapeutic effects and the underlying biological changes it induces. This comprehensive approach holds the potential to facilitate the discovery of novel biomarkers, optimize patient selection for therapy, and elucidate the intricate molecular mechanisms of FXR activation in various disease states. nih.govresearchgate.net

Q & A

Q. What is the mechanistic basis for obeticholic acid's activity as a farnesoid X receptor (FXR) agonist?

this compound (OCA) binds to and activates FXR, a nuclear receptor regulating bile acid homeostasis. This activation suppresses bile acid synthesis via downregulation of CYP7A1 and enhances biliary excretion through upregulation of transporters like BSEP and MRP2. Experimental validation typically involves in vitro FXR luciferase reporter assays and in vivo models measuring bile acid pool size and hepatic gene expression .

Q. What are the primary biochemical endpoints used to evaluate this compound in clinical trials for cholestatic liver diseases?

Key endpoints include reductions in alkaline phosphatase (ALP) and total bilirubin. For example, the POISE trial (NCT01473524) defined success as ALP <1.67×ULN with ≥15% reduction and normal bilirubin. These biomarkers correlate with reduced risk of liver transplantation or death in primary biliary cholangitis (PBC) .

Q. How is pruritus managed in trials involving this compound?

Pruritus, a common adverse event (56–68% in OCA groups vs. 38% in placebo), is assessed using visual analog scales (VAS) or dedicated questionnaires. Dose titration (e.g., 5 mg to 10 mg) and adjunct therapies like bile acid sequestrants or antihistamines are employed to mitigate symptoms without compromising efficacy .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on this compound's antifibrotic efficacy between PBC and NASH trials?

In PBC trials (e.g., POISE), OCA improved ALP but showed no significant fibrosis reduction. Conversely, in NASH (REGENERATE trial), OCA demonstrated fibrosis improvement (≥1 stage) in 23% of patients at 18 months. Methodological differences include trial duration, patient stratification (e.g., baseline fibrosis severity), and endpoint selection (biochemical vs. histologic). Meta-analyses comparing fibrosis endpoints across diseases are critical .

Q. What statistical approaches address confounding variables in this compound's pharmacokinetic (PK) studies?

Population PK models account for covariates like body weight (lower exposure with higher weight) and hepatic impairment (17-fold AUC increase in Child-Pugh C). Nonlinear mixed-effects modeling (NONMEM) is used to adjust for enterohepatic recirculation and metabolite accumulation (e.g., glyco-OCA, tauro-OCA) .

Q. How do researchers design adaptive trials to balance this compound's efficacy and safety in vulnerable populations?

Adaptive designs (e.g., dose escalation, biomarker-driven enrollment) are employed in populations with hepatic impairment. For example, COBALT trial (NCT02308111) excluded advanced PBC patients due to safety risks, highlighting the need for stringent inclusion criteria and frequent safety monitoring (e.g., bilirubin, INR) .

Q. What methodologies validate noninvasive biomarkers as surrogates for histologic endpoints in this compound trials?

Transient elastography (FibroScan) and enhanced liver fibrosis (ELF) scores are correlated with biopsy results. In REGENERATE, OCA’s fibrosis benefit was validated against biopsy, while ALP reductions in POISE were linked to clinical outcomes. Sensitivity analyses and receiver operating characteristic (ROC) curves assess biomarker reliability .

Methodological Considerations

Q. How are composite endpoints optimized in this compound trials to reflect clinical relevance?

Composite endpoints (e.g., ALP normalization + bilirubin stability) are weighted using Delphi consensus methods involving hepatologists. Sensitivity analyses test endpoint robustness against alternative thresholds (e.g., ALP <1.5×ULN vs. <1.67×ULN) .

Q. What strategies mitigate bias in open-label extensions of this compound trials?

Blinded endpoint adjudication and propensity score matching adjust for confounding in long-term extensions. For example, the REGENERATE open-label phase used centralized pathologists masked to treatment allocation for biopsy assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obeticholic Acid
Reactant of Route 2
Obeticholic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.